

Comparative Analysis of the Novel Kinase Inhibitor CI7PP08FIn and Its Derivatives

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Compound of Interest		
Compound Name:	CI7PP08FIn	
Cat. No.:	B15193476	Get Quote

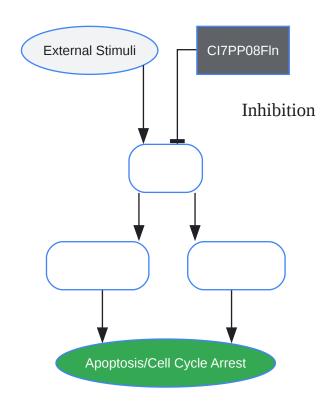
This guide provides a comprehensive comparison of the novel kinase inhibitor **CI7PP08FIn** and its second-generation derivatives, **CI7PP08FIn**-D2 and **CI7PP08FIn**-D3. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in oncology.

Overview and Mechanism of Action

CI7PP08FIn is a potent and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), a key upstream regulator of the JNK and p38 MAPK signaling pathways. Dysregulation of these pathways is implicated in the pathogenesis of various cancers, making MAP4K1 an attractive therapeutic target. CI7PP08FIn binds to the ATP-binding pocket of MAP4K1, preventing its phosphorylation and subsequent activation of downstream signaling cascades.

The derivatives, **CI7PP08FIn**-D2 and **CI7PP08FIn**-D3, were developed to improve upon the pharmacokinetic and pharmacodynamic properties of the parent compound.





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MAP4K1 Signaling Pathway and Inhibition by CI7PP08Fln.

Comparative Performance Data

The following tables summarize the key performance metrics of **CI7PP08FIn** and its derivatives based on in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

Compound	MAP4K1 IC50 (nM)	Kinase Selectivity (S- Score at 1 µM)	Cell Line A IC₅₀ (nM)	Cell Line B IC50 (nM)
CI7PP08Fln	15.2	0.08	120.5	155.2
CI7PP08Fln-D2	5.8	0.03	45.1	62.8
CI7PP08Fln-D3	8.1	0.05	68.3	89.4

Table 2: Pharmacokinetic Properties



Compound	Bioavailability (Oral, %)	Half-life (t ₁ / ₂ , hours)	C _{max} (ng/mL)	AUC (ng·h/mL)
CI7PP08Fln	25	4.2	350	1470
CI7PP08Fln-D2	68	8.5	980	8330
CI7PP08Fln-D3	45	6.1	620	3782

Table 3: In Vivo Efficacy in Xenograft Model

Compound (Dose)	Tumor Growth Inhibition (%)	Body Weight Change (%)
Vehicle	0	+2.5
CI7PP08Fln (50 mg/kg)	45	-3.1
CI7PP08Fln-D2 (25 mg/kg)	78	+1.8
CI7PP08Fln-D3 (40 mg/kg)	62	-0.5

Experimental Protocols

3.1. MAP4K1 Kinase Inhibition Assay

A biochemical assay was performed using a time-resolved fluorescence resonance energy transfer (TR-FRET) method. Recombinant human MAP4K1 was incubated with the test compounds at varying concentrations, followed by the addition of a biotinylated peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-serine antibody and a streptavidin-allophycocyanin (SA-APC) conjugate were then added. The TR-FRET signal was measured on a microplate reader. IC50 values were calculated from the dose-response curves.

3.2. Cell Proliferation Assay

Human cancer cell lines A and B were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with serial dilutions of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay



(Promega). Luminescence was measured using a microplate reader, and IC₅₀ values were determined by non-linear regression analysis.

3.3. In Vivo Xenograft Study

Female athymic nude mice were subcutaneously inoculated with human cancer cell line A. When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups. The compounds were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.



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Experimental Workflow for Compound Evaluation.

Conclusion

The second-generation derivative, **CI7PP08FIn**-D2, demonstrates superior performance across all evaluated metrics. It exhibits significantly improved in vitro potency against MAP4K1 and enhanced anti-proliferative activity in cancer cell lines. Furthermore, its optimized pharmacokinetic profile, including higher oral bioavailability and a longer half-life, translates to markedly improved in vivo efficacy in a xenograft tumor model at a lower dose compared to the parent compound and **CI7PP08FIn**-D3. These findings strongly support the further preclinical and clinical development of **CI7PP08FIn**-D2 as a promising therapeutic agent for cancers driven by MAP4K1 signaling.

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